Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate is a chemical compound that has a wide range of applications in scientific research. It is a versatile compound and can be used in a variety of experiments, ranging from biochemical and physiological studies to synthesis and chemical reactions.
Scientific Research Applications
Synthesis of Substituted Piperidine Derivatives : The compound and its derivatives are used in stereoselective syntheses, providing routes to various piperidine derivatives. For example, the reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate with L-selectride yields cis-isomers of tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (Boev et al., 2015).
Catalysis in Oxidation Reactions : It acts as a catalyst in the chemoselective aerobic oxidation of allylic and benzylic alcohols to α,β-unsaturated carbonyl compounds (Shen et al., 2012).
Synthesis of Macrocyclic Tyk2 Inhibitors : This compound is used in the synthesis of novel macrocyclic Tyk2 inhibitors, demonstrating its utility in medicinal chemistry (Sasaki et al., 2020).
Study of Supramolecular Assemblies : The compound's analogues have been studied for their ability to form supramolecular assemblies, contributing to insights in crystallography and materials science (Samipillai et al., 2016).
Development of Chiral Auxiliaries : Derivatives of the compound have been developed as new chiral auxiliaries, essential for asymmetric synthesis in organic chemistry (Studer et al., 1995).
Preparation of Piperidine Derivatives : It is used for the preparation of diverse piperidine derivatives, which are important in synthetic organic chemistry (Moskalenko & Boev, 2014).
Allylic Oxidations in Steroidal Enones : This compound facilitates allylic oxidations, particularly in steroidal enones, useful in synthetic routes to various organic compounds (McLaughlin et al., 2009).
Palladium-Catalyzed Coupling Reactions : It undergoes palladium-catalyzed coupling reactions, key in the synthesis of complex organic molecules (Wustrow & Wise, 1991).
Mechanism of Action
Mode of Action
It’s known that the compound and its derivatives can react with l-selectride in anhydrous tetrahydrofuran to give tert-butyl (3r,4s)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield .
Biochemical Pathways
It’s known to be involved in the synthesis of indole derivatives, which are significant in cell biology and play a crucial role in the treatment of various disorders .
Pharmacokinetics
It’s known that the compound is insoluble in water, suggesting that its bioavailability might be influenced by this property .
Result of Action
Its involvement in the synthesis of indole derivatives suggests it may have potential applications in the treatment of various disorders .
Action Environment
The stability and efficacy of Tert-butyl 3-allyl-4-oxopyrrolidine-1-carboxylate can be influenced by environmental factors such as pH. For instance, the Boc protecting group in the compound can be removed under acidic conditions, which could potentially affect the compound’s stability .
Properties
IUPAC Name |
tert-butyl 3-oxo-4-prop-2-enylpyrrolidine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-5-6-9-7-13(8-10(9)14)11(15)16-12(2,3)4/h5,9H,1,6-8H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKOLWIQHDLUPE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(=O)C1)CC=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901163915 |
Source
|
Record name | 1,1-Dimethylethyl 3-oxo-4-(2-propen-1-yl)-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901163915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120871-73-0 |
Source
|
Record name | 1,1-Dimethylethyl 3-oxo-4-(2-propen-1-yl)-1-pyrrolidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120871-73-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl 3-oxo-4-(2-propen-1-yl)-1-pyrrolidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901163915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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